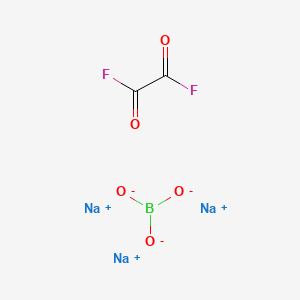

Sodium difluorooxalate borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium difluorooxalate borate is a chemical compound that has garnered significant attention in recent years, particularly in the field of energy storage. This compound is known for its potential use as an electrolyte salt in sodium-ion batteries, offering excellent reversible capacity and high rate capability . Its chemical stability and compatibility with various solvents make it a promising candidate for advanced battery technologies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium difluorooxalate borate can be synthesized by reacting sodium oxalate with boron-trifluoride-diethyl-etherate in acetonitrile. The reaction involves the following steps :

- Sodium oxalate (Na2C2O4) is mixed with boron-trifluoride-diethyl-etherate (BF3⋅ether) in acetonitrile (CH3CN).

- The mixture is stirred and allowed to react, forming the desired product.

- The product is isolated by removing the acetonitrile through filtration.

- Further purification is achieved by washing the product with tetrahydrofuran (THF) and removing the solvent under vacuum.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a one-step reaction using sodium tetrafluoroborate and anhydrous oxalic acid in the presence of aluminum trichloride as a reaction aid. This method enhances the interfacial properties of the resulting compound, making it suitable for high-performance applications .

Análisis De Reacciones Químicas

Types of Reactions: Sodium difluorooxalate borate primarily undergoes substitution reactions. It is known for its stability and compatibility with various solvents, which makes it an excellent candidate for forming stable solid-electrolyte interphase (SEI) layers in sodium-ion batteries .

Common Reagents and Conditions:

Reagents: Sodium oxalate, boron-trifluoride-diethyl-etherate, acetonitrile, tetrahydrofuran.

Conditions: The reactions typically occur under anhydrous conditions to prevent the formation of unwanted by-products.

Major Products: The primary product of these reactions is this compound itself, which can be further used to form stable SEI layers in battery applications .

Aplicaciones Científicas De Investigación

Sodium difluorooxalate borate has a wide range of applications in scientific research, particularly in the field of energy storage. Some of its notable applications include :

Sodium-ion Batteries: It is used as an electrolyte salt, providing excellent reversible capacity and high rate capability.

Electrolyte Additive: It enhances the performance of sodium-ion batteries by forming stable SEI layers, which improve the battery’s cycling stability and kinetic performance.

Compatibility with Solvents: Its compatibility with various common solvents used in sodium-ion batteries makes it a versatile compound for advanced battery technologies.

Mecanismo De Acción

The mechanism by which sodium difluorooxalate borate exerts its effects in sodium-ion batteries involves the formation of a stable SEI layer on the anode. This layer is composed of sodium diborate, tetrafluoroborate, and carbonate, which provide structural and chemical stability. The SEI layer facilitates fast ion transport, enabling high rate performance and long cycle life for the batteries .

Comparación Con Compuestos Similares

- Sodium tetrafluoroborate

- Sodium oxalate

- Sodium hexafluorophosphate

Comparison: Sodium difluorooxalate borate stands out due to its excellent compatibility with various solvents and its ability to form stable SEI layers. Unlike sodium tetrafluoroborate and sodium hexafluorophosphate, which have solvent-dependent performances, this compound offers consistent performance across different solvents . This makes it a unique and valuable compound for advanced battery technologies.

Propiedades

Fórmula molecular |

C2BF2Na3O5 |

|---|---|

Peso molecular |

221.80 g/mol |

Nombre IUPAC |

trisodium;oxalyl difluoride;borate |

InChI |

InChI=1S/C2F2O2.BO3.3Na/c3-1(5)2(4)6;2-1(3)4;;;/q;-3;3*+1 |

Clave InChI |

JJFDUEREVQNQCH-UHFFFAOYSA-N |

SMILES canónico |

B([O-])([O-])[O-].C(=O)(C(=O)F)F.[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)

![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)

![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)